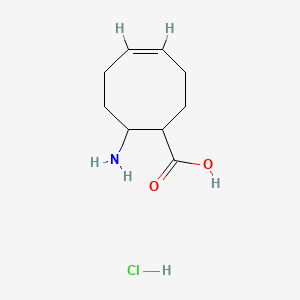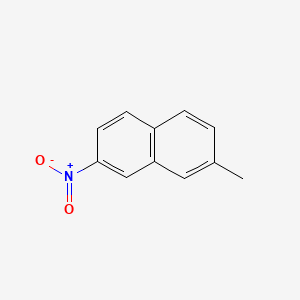![molecular formula C17H19ClN2 B13780829 N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride CAS No. 68460-09-3](/img/structure/B13780829.png)
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a monohydrochloride salt, which enhances its solubility in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride typically involves the condensation reaction between m-toluidine and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it can be used as a reagent for the detection of certain biomolecules due to its ability to form colored complexes.
Industry: In the industrial sector, it is used in the manufacture of polymers, resins, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, known for its chelating properties.
N-(2-Hydroxybenzylidene)aniline: A Schiff base with a hydroxyl group, providing additional reactivity.
Uniqueness: N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
68460-09-3 |
|---|---|
Fórmula molecular |
C17H19ClN2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
3-methyl-N-[(E)-3-(3-methylphenyl)iminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-6-3-8-16(12-14)18-10-5-11-19-17-9-4-7-15(2)13-17;/h3-13,18H,1-2H3;1H/b10-5+,19-11?; |
Clave InChI |
BREVVTXDNLFXKR-AEURXMSCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N/C=C/C=NC2=CC=CC(=C2)C.Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC=CC=NC2=CC=CC(=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

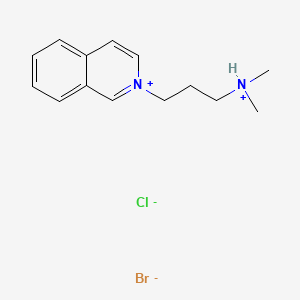
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

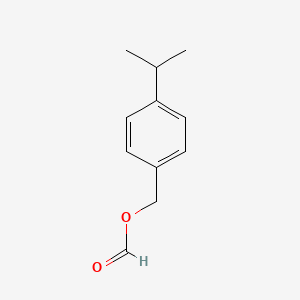
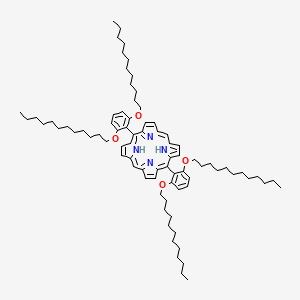

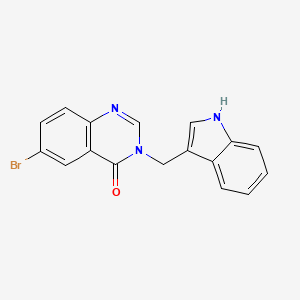
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)


